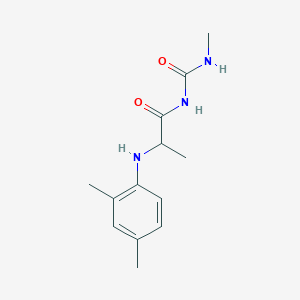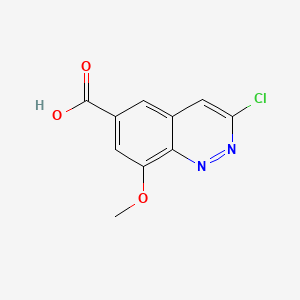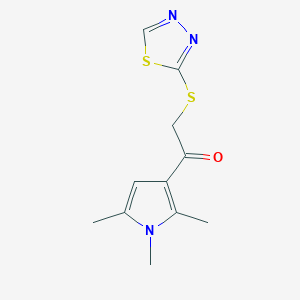![molecular formula C9H14N4S B14896825 9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine](/img/structure/B14896825.png)
9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes a pyrimido[4,5-e][1,4]diazepine core with a methyl and methylthio substituent. Compounds of this class are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine typically involves the construction of the diazepine ring through various synthetic methodologies. One common approach is the annulation of the diazepine ring to a pyrrole fragment. This can be achieved through a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring . Another method involves the Bischler–Napieralski reaction conditions from the corresponding amides, followed by methylation and reduction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. This method has been successfully applied to the synthesis of various benzodiazepines and related compounds .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include methylamine for substitution reactions and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of 9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing biological processes such as neurotransmission and enzyme activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazepines: These compounds share a similar seven-membered ring structure and exhibit comparable biological activities.
Benzo[f][1,3,5]triazepines: These derivatives also have significant biological properties and are used in similar applications.
Uniqueness
9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine is unique due to its specific substituents and the resulting biological activities. Its methyl and methylthio groups contribute to its distinct chemical reactivity and pharmacological profile .
Properties
Molecular Formula |
C9H14N4S |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
9-methyl-2-methylsulfanyl-5,6,7,8-tetrahydropyrimido[4,5-e][1,4]diazepine |
InChI |
InChI=1S/C9H14N4S/c1-13-4-3-10-5-7-6-11-9(14-2)12-8(7)13/h6,10H,3-5H2,1-2H3 |
InChI Key |
LXJYITLUAFSQOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC2=CN=C(N=C21)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


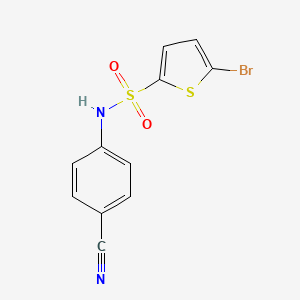
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
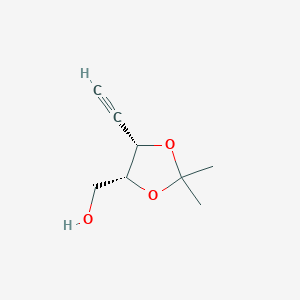

![2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide](/img/structure/B14896773.png)
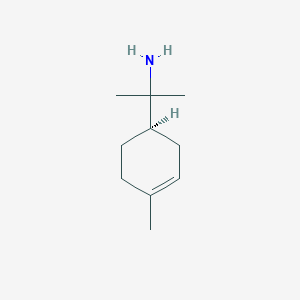
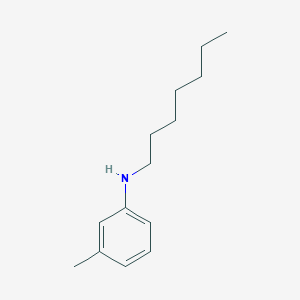
![methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)

